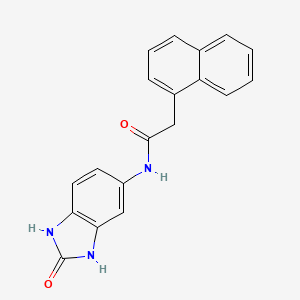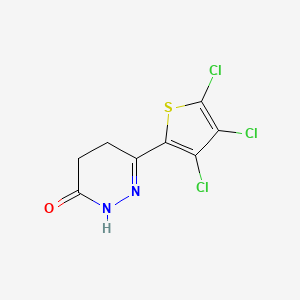
N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The compound was first synthesized in 2003 and has since been the subject of numerous scientific investigations. In
作用机制
N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a selective inhibitor of JAK3, which is a key signaling protein involved in the immune response. JAK3 is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can block the signaling pathways that lead to the activation of these immune cells. This results in a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interferon-gamma and interleukin-17, in the blood and tissues of patients with autoimmune diseases. This indicates that N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can modulate the immune response and reduce inflammation. In addition, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to improve clinical outcomes in patients with autoimmune diseases, such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune response. In addition, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied in preclinical and clinical studies, which provides a wealth of data on its pharmacological properties and therapeutic potential. However, one of the limitations of N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is that it can have off-target effects on other JAKs, such as JAK1 and JAK2. This can complicate the interpretation of experimental results and limit the specificity of the compound.
未来方向
There are several future directions for the study of N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One direction is to investigate its potential applications in other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is to explore its combination with other immunomodulatory agents, such as biologics and small molecule inhibitors, to enhance its therapeutic efficacy. Finally, there is a need to further elucidate the mechanism of action of N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its off-target effects on other JAKs to improve its specificity and safety profile.
Conclusion:
In conclusion, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a promising small molecule drug that has potential therapeutic applications in various autoimmune diseases. The compound has been extensively studied for its pharmacological properties and therapeutic potential, and its mechanism of action has been well characterized. Despite its limitations, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide remains a useful tool for studying the role of JAK3 in the immune response and has several future directions for further investigation.
合成方法
The synthesis of N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of a sulfonamide compound. The starting material for the synthesis is 3-chloroaniline, which is reacted with 2-pyrrolidone to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonyl chloride to yield the final product, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound has been shown to inhibit the activity of Janus kinases (JAKs), which are key signaling proteins involved in the immune response. By inhibiting JAKs, N-(3-chlorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can modulate the immune response and reduce inflammation. This makes it a promising candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-12-3-1-4-13(11-12)18-23(21,22)15-8-6-14(7-9-15)19-10-2-5-16(19)20/h1,3-4,6-9,11,18H,2,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHYZMLEQOSYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)




![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)

![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760731.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)
